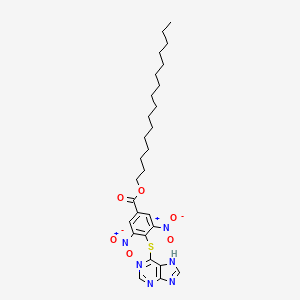
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound with the molecular formula C28H38N6O6S It is characterized by the presence of a hexadecyl chain, dinitro groups, and a purinylsulfanyl moiety attached to a benzoate core
Métodos De Preparación
The synthesis of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves multiple steps, typically starting with the preparation of the benzoate core, followed by the introduction of the dinitro groups and the purinylsulfanyl moiety. The hexadecyl chain is then attached to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The dinitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The purinylsulfanyl moiety can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitro groups and purinylsulfanyl moiety play a crucial role in these interactions, potentially affecting the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:
- Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate These compounds share some structural similarities but differ in specific functional groups or substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propiedades
Número CAS |
59921-67-4 |
|---|---|
Fórmula molecular |
C28H38N6O6S |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)21-17-22(33(36)37)25(23(18-21)34(38)39)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32) |
Clave InChI |
HIDUXCQHZFYSHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


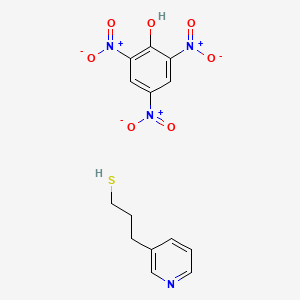
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)

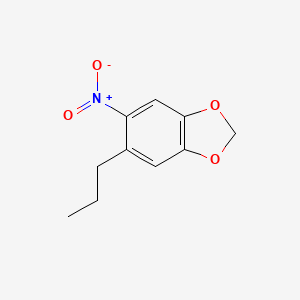
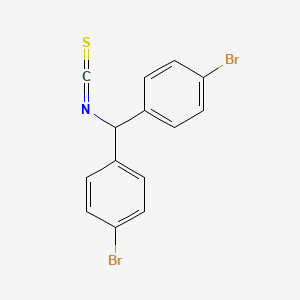
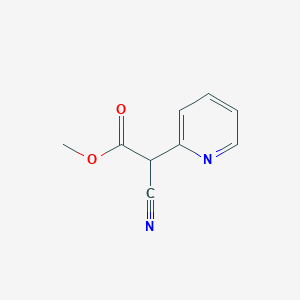
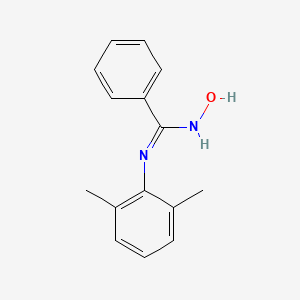

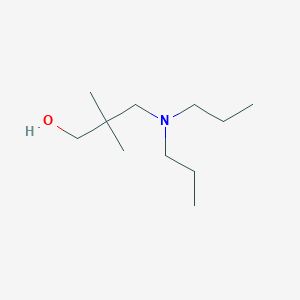
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)

![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)
